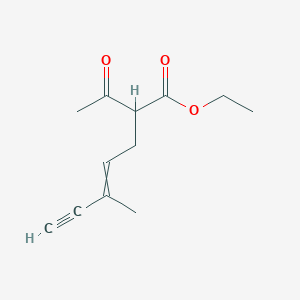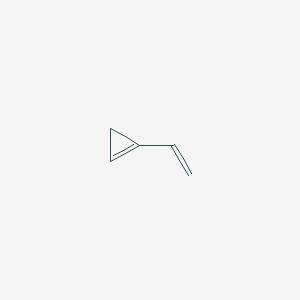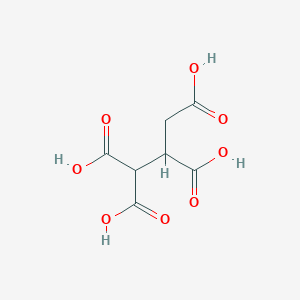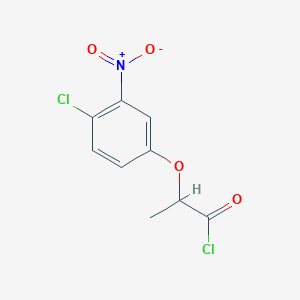![molecular formula C4H7Cl3NO3P B14509777 Ethyl [chloro(dichlorophosphoryl)methyl]carbamate CAS No. 62779-26-4](/img/structure/B14509777.png)
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes a chloro(dichlorophosphoryl)methyl group attached to an ethyl carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(dichlorophosphoryl)methyl]carbamate typically involves the reaction of ethyl carbamate with chloro(dichlorophosphoryl)methyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and other by-products.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields carbamic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
科学研究应用
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection of amine groups and the formation of carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of ethyl [chloro(dichlorophosphoryl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
相似化合物的比较
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, leading to different chemical and biological properties.
Isopropyl carbamate: Features an isopropyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its chloro(dichlorophosphoryl)methyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
属性
CAS 编号 |
62779-26-4 |
|---|---|
分子式 |
C4H7Cl3NO3P |
分子量 |
254.43 g/mol |
IUPAC 名称 |
ethyl N-[chloro(dichlorophosphoryl)methyl]carbamate |
InChI |
InChI=1S/C4H7Cl3NO3P/c1-2-11-4(9)8-3(5)12(6,7)10/h3H,2H2,1H3,(H,8,9) |
InChI 键 |
NQEQJOBDSDYGBD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(P(=O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)










![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
